![molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1](/img/no-structure.png)
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione” is a complex organic molecule. It belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound belongs to a class of chemicals that can be utilized in the synthesis of novel heterocyclic compounds. For instance, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, showcasing the versatility of related structures in generating polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chern et al., 1988); (Chernyshev et al., 2014).
Potential Psychotropic Agents
Research into compounds with similar structural frameworks has identified potential psychotropic agents, emphasizing the importance of such compounds in the development of new therapeutic agents (Orzalesi et al., 1977).
Synthesis of Novel Isoindoloquinazolinedione Derivatives
The synthesis of isoindolo[2,1-a]quinazolinedione derivatives, which are structurally related to the queried compound, illustrates the compound's relevance in creating new molecules with potential biological activities (Esmaeili-Marandi et al., 2016).
Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which share a structural motif with the queried compound, have been synthesized and shown to possess significant anticancer activity, demonstrating the therapeutic potential of these compounds (Reddy et al., 2015).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to the compound have identified structures with high affinity for the benzodiazepine receptor, indicating the potential for developing new benzodiazepine antagonists (Francis et al., 1991).
Molecular Structure and Spectroscopic Characterization
Studies on structurally similar compounds have provided insights into their molecular structure, spectroscopic characterization, and electrochemical properties, highlighting the importance of these compounds in fundamental chemical research (Wazzan et al., 2016).
作用機序
Target of action
Triazoles and indoles are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
Triazoles and indoles bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The exact mode of action would depend on the specific targets and the structure of the compound.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with glycine ethyl ester to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester. This intermediate is then reacted with 4-fluorobenzylamine to form the corresponding amide. Cyclization of the amide with phosgene yields the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione.", "Starting Materials": [ "3-chlorobenzoyl chloride", "glycine ethyl ester", "4-fluorobenzylamine", "phosgene" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester.", "Step 2: Reaction of 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Cyclization of the amide with phosgene in the presence of a base such as pyridine to yield the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione." ] } | |
CAS番号 |
1357712-64-1 |
製品名 |
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
分子式 |
C24H16ClFN4O3 |
分子量 |
462.87 |
IUPAC名 |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)

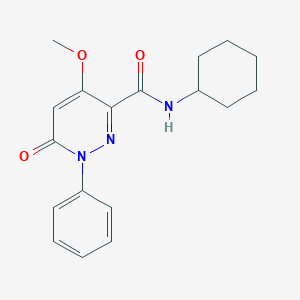
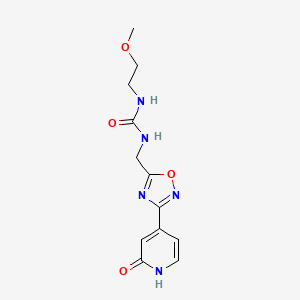
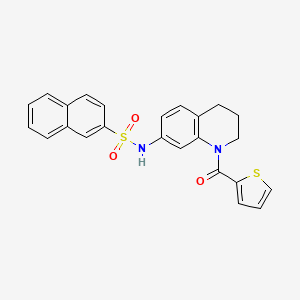

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)
![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)
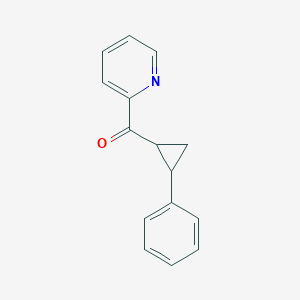
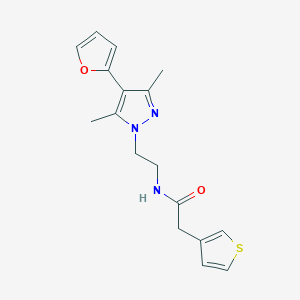
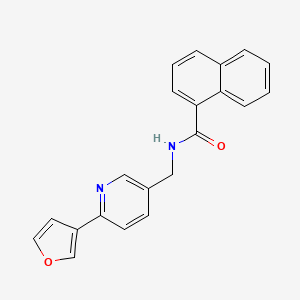
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)